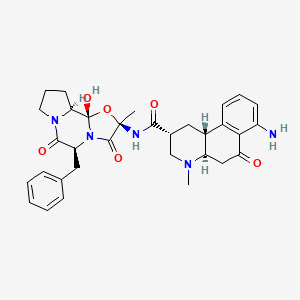
(5'alpha,10alpha)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3,3',6',18-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5’alpha,10alpha)-1-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone is a complex organic compound belonging to the ergot alkaloid family These compounds are known for their diverse biological activities and are often derived from the ergot fungus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5’alpha,10alpha)-1-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone typically involves multiple steps, starting from simpler ergot alkaloids. The key steps include:
Hydrogenation: The initial ergot alkaloid undergoes hydrogenation to reduce specific double bonds.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide.
Methylation: Methyl groups are introduced using methylating agents such as methyl iodide.
Benzylation: The phenylmethyl group is introduced through a benzylation reaction using benzyl chloride.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalyst Optimization: Using efficient catalysts to speed up reactions.
Reaction Conditions: Controlling temperature, pressure, and pH to maximize yield.
Purification: Employing techniques like chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Benzyl chloride, methyl iodide.
Major Products
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Benzylated and methylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes involved in metabolic pathways.
Medicine
Pharmacological Studies: Investigated for its potential therapeutic effects, particularly in treating neurological disorders.
Industry
Pharmaceutical Manufacturing: Utilized in the production of drugs targeting specific biological pathways.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibiting enzymes involved in neurotransmitter synthesis and degradation.
Pathways: Modulating signaling pathways related to neurological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ergotamine: Another ergot alkaloid with similar structural features.
Lysergic Acid Diethylamide: A well-known derivative with distinct pharmacological effects.
Uniqueness
Structural Modifications: The presence of specific hydroxyl, methyl, and phenylmethyl groups distinguishes it from other ergot alkaloids.
Biological Activity: Exhibits unique biological activities due to its distinct molecular interactions.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Eigenschaften
Molekularformel |
C32H37N5O6 |
|---|---|
Molekulargewicht |
587.7 g/mol |
IUPAC-Name |
(2R,4aR,10bR)-7-amino-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4-methyl-6-oxo-1,2,3,4a,5,10b-hexahydrobenzo[f]quinoline-2-carboxamide |
InChI |
InChI=1S/C32H37N5O6/c1-31(34-28(39)19-15-21-20-10-6-11-22(33)27(20)25(38)16-23(21)35(2)17-19)30(41)37-24(14-18-8-4-3-5-9-18)29(40)36-13-7-12-26(36)32(37,42)43-31/h3-6,8-11,19,21,23-24,26,42H,7,12-17,33H2,1-2H3,(H,34,39)/t19-,21-,23-,24+,26+,31-,32+/m1/s1 |
InChI-Schlüssel |
LFGNPVZUOHABSN-PZHANVKFSA-N |
Isomerische SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC(=O)C7=C6C=CC=C7N)N(C5)C |
Kanonische SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC(=O)C7=C6C=CC=C7N)N(C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


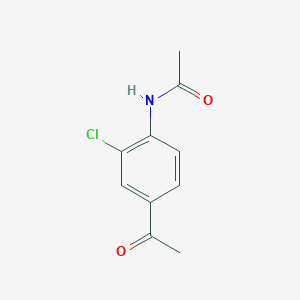
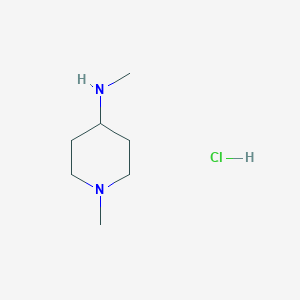

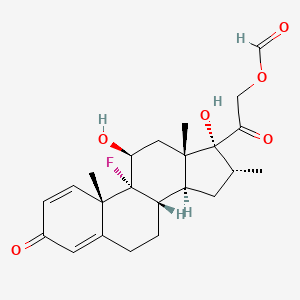
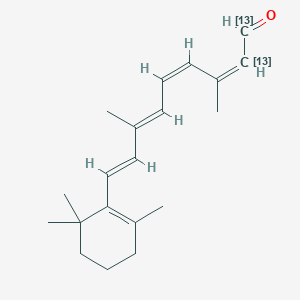
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)

![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
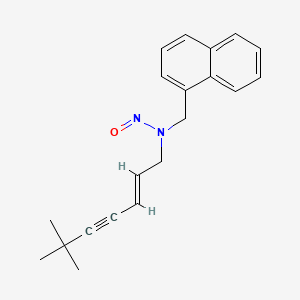
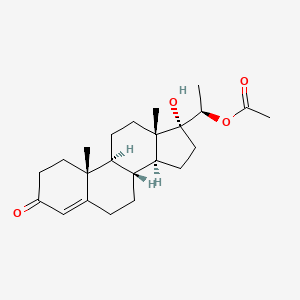
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
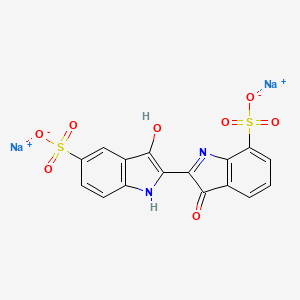
![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
